molecular formula C18H28N2O6 B7840066 (2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

(2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B7840066
M. Wt: 368.4 g/mol
InChI Key: OOPHPIROXHIGQH-NSHDSACASA-N
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Description

(2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with a unique structure This compound is characterized by its cyclohexylidene ring, which is substituted with dimethyl groups and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps. The process begins with the preparation of the cyclohexylidene ring, followed by the introduction of the dimethyl groups. The next step involves the formation of the propanoic acid moiety, which is achieved through a series of reactions including esterification and hydrolysis. The final step is the coupling of the cyclohexylidene ring with the propanoic acid moiety under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The compound may also affect signaling pathways, influencing the expression of genes and the production of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific structure and the presence of both cyclohexylidene and propanoic acid moieties.

Properties

IUPAC Name

(2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,19H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHPIROXHIGQH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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